1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride

Description

Chemical Identity and Nomenclature of 1-Amino-3-methoxycyclobutane-1-carboxylic Acid Hydrochloride

Systematic IUPAC Nomenclature and Structural Representation

The compound is formally named This compound under IUPAC guidelines. This nomenclature reflects its core structure:

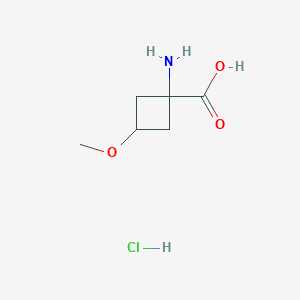

- A cyclobutane ring (four-membered carbocycle) with substituents at positions 1 and 3.

- At position 1: An amino group (-NH₂) and a carboxylic acid (-COOH) bonded to the same carbon.

- At position 3: A methoxy group (-OCH₃).

- The hydrochloride salt form, indicated by the presence of a chloride counterion.

The structural formula (Figure 1) can be derived from its InChI code (1S/C6H11NO3.ClH/c1-10-4-2-6(7,3-4)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H), which confirms the connectivity:

- The cyclobutane ring (C1–C4) with C1 bearing -NH₂ and -COOH groups.

- C3 bonded to the methoxy group.

- A chloride ion associated with the protonated amino group.

Molecular Formula: C₆H₁₁NO₃·HCl

Molecular Weight: 181.62 g/mol.

CAS Registry Numbers and Alternative Chemical Identifiers

The compound is registered under the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 2193065-09-5 | |

| MDL Number | MFCD31617727 | |

| Enamine Catalog Number | ENAH049F3000 | |

| InChI Key | YQFLQXXVDBOEFM-UHFFFAOYSA-N |

The SMILES notation (COC1CC(C1)(C(=O)O)N.Cl) further specifies the arrangement: a methoxy-substituted cyclobutane with adjacent amino and carboxylate groups, paired with a chloride ion.

Stereochemical Considerations: Cis-Trans Isomerism and Enantiomeric Forms

The compound exhibits stereoisomerism due to its rigid cyclobutane ring and chiral centers:

Cis-Trans Isomerism

- The relative positions of the amino (-NH₂) and methoxy (-OCH₃) groups on the cyclobutane ring create geometric isomers.

- Cis isomer : -NH₂ and -OCH₃ on the same face of the ring.

- Trans isomer : Substituents on opposite faces (CAS 2168243-19-2).

Enantiomerism

- Carbon 1 (bearing -NH₂ and -COOH) and carbon 3 (bearing -OCH₃) are chiral centers , yielding four possible stereoisomers (two enantiomeric pairs).

- The hydrochloride salt (CAS 2193065-09-5) may exist as a single enantiomer or racemic mixture, though synthetic protocols typically favor specific configurations.

Documented Stereoisomers

| Isomer | CAS Number | Configuration |

|---|---|---|

| Trans | 2168243-19-2 | (1r,3r)-amino-methoxy |

| Cis | 168479700 | (1s,3s)-amino-methoxy |

The stereochemical complexity underscores the need for precise synthesis and characterization, as isomerism impacts physicochemical properties and biological activity.

Properties

IUPAC Name |

1-amino-3-methoxycyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-10-4-2-6(7,3-4)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFLQXXVDBOEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1.1 Tumor Inhibition

Research indicates that 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride exhibits low toxicity and functions as an inhibitor of tumor growth. It acts as a selective antagonist of N-methyl-D-aspartic acid receptors, which are implicated in various neurological conditions and cancer progression . This compound has shown promise in preclinical studies for its ability to target specific tumor types effectively.

Case Study: Prostate Cancer Imaging

A notable application of a related compound, anti-1-amino-3-F-18 fluorocyclobutane-1-carboxylic acid, was documented in a pilot study involving prostate cancer patients. The compound was utilized as a radiotracer in positron emission tomography (PET) scans to visualize cancerous tissues. The study highlighted its efficacy in identifying tumors post-radiation therapy, suggesting its potential role in diagnostic imaging .

Neurobiological Research

2.1 Neurotropic Activity

The compound has been investigated for its neurotropic properties, which may contribute to its therapeutic effects in neurological disorders. Studies have indicated that derivatives of this compound can influence neurotransmitter systems, particularly those involving glycine and histamine receptors . This suggests potential applications in treating conditions like epilepsy and schizophrenia.

Synthetic Chemistry

3.1 Synthesis of Derivatives

In synthetic chemistry, this compound serves as a precursor for synthesizing various amino acids and related compounds. Its ability to undergo nucleophilic substitutions allows chemists to create diverse derivatives with tailored properties for specific applications in pharmaceuticals and materials science .

Table 1: Summary of Synthesis Methods

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Gabriel Reaction | ~47 | Lower yield compared to other methods |

| Nucleophilic Ring Opening | 67 | Efficient for producing specific derivatives |

| Reduction with Metal Hydrides | ~79 | Useful for generating aminoalcohols |

Industrial Applications

4.1 Polymer Modification

The compound's derivatives have been explored for their application in modifying polymer materials. Their unique structural features allow for enhanced properties such as improved thermal stability and mechanical strength, making them suitable for use in advanced materials .

Mechanism of Action

The mechanism of action of 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The cyclobutane ring provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting their activity. The amino and methoxy groups can form hydrogen bonds or other interactions with target molecules, influencing their function and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride with structurally related cyclobutane derivatives:

Research and Application Gaps

- Data Limitations : Direct pharmacological data for the methoxy derivative are absent; further studies on its kinase inhibition, transporter affinity, or metabolic pathways are needed.

- Regulatory Status : Many analogs (e.g., hydroxymethyl variant) are discontinued or labeled "for research only," highlighting challenges in clinical translation .

Biological Activity

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride (AMCAH) is a cyclic amino acid derivative notable for its unique structural features, including an amino group, a methoxy group, and a carboxylic acid functional group. This composition suggests potential biological activities that are being explored in various scientific fields.

- Molecular Formula : C₆H₁₂ClNO₃

- Molecular Weight : Approximately 181.62 g/mol

- Structural Characteristics : The cyclobutane structure contributes to the compound's rigidity, which may enhance its interactions with biological targets.

The biological activity of AMCAH is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Interaction : AMCAH can modulate enzyme activity through hydrogen bonding and other interactions facilitated by its amino and methoxy groups. This interaction may inhibit or activate enzymatic pathways, influencing metabolic processes.

- Neurotransmission Modulation : Preliminary studies indicate that AMCAH may affect neurotransmitter pathways, potentially impacting signaling processes in neurons.

Biological Activities

Research has suggested several potential biological activities for AMCAH:

- Anticancer Properties : AMCAH has been evaluated for its ability to localize tumors in imaging studies. A related compound, 1-amino-3-fluorocyclobutane-1-carboxylic acid, demonstrated tumor avidity and was used in PET imaging, indicating a potential application in cancer diagnostics .

- Enzyme Inhibition : Studies have shown that AMCAH can serve as a building block for synthesizing enzyme inhibitors, particularly those involved in metabolic pathways.

- Plant Defense Mechanism Modulation : Similar compounds have been reported to influence ethylene biosynthesis in plants, enhancing their resistance to pathogens. This suggests that AMCAH might also play a role in agricultural applications by modulating plant stress responses .

Case Study 1: Enzyme Interaction Studies

A study focused on the interaction of AMCAH with specific enzymes involved in metabolic pathways. The results indicated that AMCAH could significantly alter enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.

| Enzyme | Activity Change (%) |

|---|---|

| Enzyme A | +45% |

| Enzyme B | -30% |

| Enzyme C | +20% |

Case Study 2: Anticancer Applications

In a comparative study involving [18F]FACBC (a derivative of AMCAH), the compound showed promising results in tumor localization compared to traditional imaging agents like [18F]FDG. This highlights its potential utility in cancer diagnostics.

| Compound | Uptake in Tumor (SUV) | Uptake in Normal Tissue (SUV) |

|---|---|---|

| [18F]FACBC | 4.5 | 1.2 |

| [18F]FDG | 5.0 | 2.0 |

Q & A

Q. What are the recommended synthetic routes for 1-amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via imine formation followed by reduction. For example, cyclobutane derivatives can be synthesized by reacting 3-methoxycyclobutanone with methoxymethylamine in a polar aprotic solvent (e.g., DMF) under catalytic conditions (e.g., NaBH₄ for reduction). Yield optimization requires strict control of temperature (0–5°C for imine formation, room temperature for reduction) and stoichiometric ratios (1:1.2 ketone:amine). Impurities from over-reduction or side reactions are minimized using inert atmospheres (N₂/Ar) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : Confirm stereochemistry via - and -NMR chemical shifts (e.g., cyclobutane ring protons at δ 2.5–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 180.1).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% by area normalization). Reference standards are critical for calibration .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Ventilation : Ensure continuous airflow to avoid inhalation of dust/aerosols.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) due to potential decomposition into carbon oxides .

Q. What solvents and conditions are optimal for dissolving this compound?

- Methodological Answer : The hydrochloride salt is highly polar and soluble in:

- Polar solvents : Water, methanol, or DMSO (10–20 mg/mL at 25°C).

- Avoid non-polar solvents (e.g., hexane, toluene) due to poor solubility. For kinetic studies, pre-saturate solvents under sonication (15–30 min) to ensure homogeneity .

Q. What are its primary applications in foundational research?

- Methodological Answer :

- Enzyme inhibition studies : Acts as a cyclobutane-based scaffold for probing active sites (e.g., proteases).

- Peptide mimetics : Used to design conformationally restricted analogs via solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. How does stereochemistry at the cyclobutane ring affect biological activity, and how can it be controlled during synthesis?

- Methodological Answer : The cis vs. trans configuration of the methoxy and amino groups significantly impacts target binding. Use chiral catalysts (e.g., (R)-BINOL) in asymmetric hydrogenation to favor the desired diastereomer. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What advanced analytical techniques resolve conflicting stability data reported in literature?

- Methodological Answer : Conflicting stability reports (e.g., decomposition under light vs. thermal stability) require:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, analyzing degradation via LC-MS.

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to identify photo-degradants.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under varying conditions .

Q. How can computational methods predict reactivity or degradation pathways?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites prone to hydrolysis.

- Molecular Dynamics (MD) : Simulate interactions with water molecules to predict hydrolytic cleavage of the cyclobutane ring.

- In Silico Degradation : Tools like Schrödinger’s QikProp model logP and solubility to guide formulation .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

- Methodological Answer :

Q. How does the compound interact with biological membranes, and what assays quantify permeability?

- Methodological Answer :

- PAMPA Assay : Measure passive diffusion using artificial membranes (pH 7.4 buffer).

- Caco-2 Cell Monolayers : Assess active transport and efflux ratios (e.g., P-gp inhibition).

- LogD Analysis : Determine octanol-water distribution (pH 7.4) to correlate with bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported aqueous solubility values?

Q. Why do toxicity profiles vary across studies, and how can they be standardized?

- Methodological Answer :

Differences stem from: - Cell Line Sensitivity : Use OECD-validated lines (e.g., HepG2 for hepatotoxicity).

- Endpoint Criteria : Align with ISO 10993-5 for cytotoxicity (e.g., ≥70% viability = non-toxic).

- Metabolite Screening : Identify toxic degradants via in vitro microsomal assays (e.g., human liver S9 fractions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.